molecular formula C15H16F3N5 B12224171 3-Methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine

3-Methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine

Cat. No.: B12224171
M. Wt: 323.32 g/mol
InChI Key: QYEJAAYJANRQOV-UHFFFAOYSA-N
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Description

3-Methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring substituted with a piperazine moiety, which is further substituted with a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-Methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

Molecular Formula

C15H16F3N5

Molecular Weight

323.32 g/mol

IUPAC Name

3-methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine

InChI

InChI=1S/C15H16F3N5/c1-11-2-3-13(21-20-11)22-6-8-23(9-7-22)14-10-12(4-5-19-14)15(16,17)18/h2-5,10H,6-9H2,1H3

InChI Key

QYEJAAYJANRQOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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